![molecular formula C14H19N3O3 B5733499 N-cyclohexyl-N'-(2-methyl-3-nitrophenyl)urea](/img/structure/B5733499.png)
N-cyclohexyl-N'-(2-methyl-3-nitrophenyl)urea
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Overview
Description
N-cyclohexyl-N’-(2-methyl-3-nitrophenyl)urea is an organic compound with the molecular formula C14H19N3O3 It is a derivative of urea, characterized by the presence of a cyclohexyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cyclohexyl-N’-(2-methyl-3-nitrophenyl)urea can be synthesized through the nucleophilic addition of cyclohexylamine to 2-methyl-3-nitrophenyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under mild conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of N-cyclohexyl-N’-(2-methyl-3-nitrophenyl)urea involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N’-(2-methyl-3-nitrophenyl)urea undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Hydrolysis: Under acidic or basic conditions, the urea moiety can be hydrolyzed to yield the corresponding amine and isocyanate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: N-cyclohexyl-N’-(2-methyl-3-aminophenyl)urea.
Substitution: Various substituted ureas depending on the nucleophile used.
Hydrolysis: Cyclohexylamine and 2-methyl-3-nitrophenyl isocyanate.
Scientific Research Applications
N-cyclohexyl-N’-(2-methyl-3-nitrophenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N’-(2-methyl-3-nitrophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and form reactive intermediates that interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-N’-(2-methyl-3-aminophenyl)urea: Similar structure but with an amino group instead of a nitro group.
N-cyclohexyl-N’-(2-methyl-3-chlorophenyl)urea: Contains a chloro group instead of a nitro group.
N-cyclohexyl-N’-(2-methyl-3-hydroxyphenyl)urea: Features a hydroxy group in place of the nitro group.
Uniqueness
N-cyclohexyl-N’-(2-methyl-3-nitrophenyl)urea is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-cyclohexyl-3-(2-methyl-3-nitrophenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-10-12(8-5-9-13(10)17(19)20)16-14(18)15-11-6-3-2-4-7-11/h5,8-9,11H,2-4,6-7H2,1H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRIAASYVNSRPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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